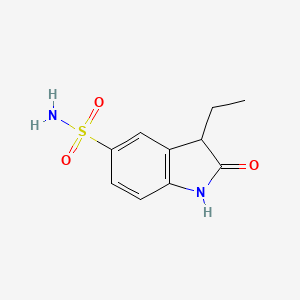
3-Ethyl-2-oxoindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-oxoindoline-5-sulfonamide is a compound belonging to the class of oxindole sulfonamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indoline core with an oxo group at the 2-position, an ethyl group at the 3-position, and a sulfonamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxoindoline-5-sulfonamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions.
Sulfonamide Formation: The sulfonamide group at the 5-position can be introduced by reacting the indoline derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxoindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: 3-Ethyl-2-hydroxyindoline-5-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-oxoindoline-5-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling . By inhibiting BTK, the compound can disrupt the proliferation and survival of B-cells, making it a potential therapeutic agent for B-cell-related diseases .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-5-sulfonamide: Lacks the ethyl group at the 3-position.
3-Methyl-2-oxoindoline-5-sulfonamide: Has a methyl group instead of an ethyl group at the 3-position.
3-Phenyl-2-oxoindoline-5-sulfonamide: Has a phenyl group instead of an ethyl group at the 3-position.
Uniqueness
3-Ethyl-2-oxoindoline-5-sulfonamide is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-ethyl-2-oxo-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-8-5-6(16(11,14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
JBLKCKWJVSBASY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


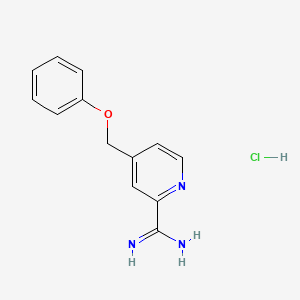
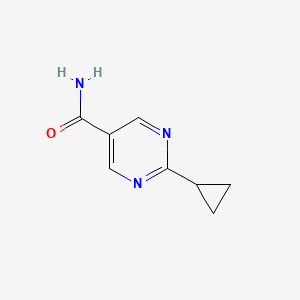
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
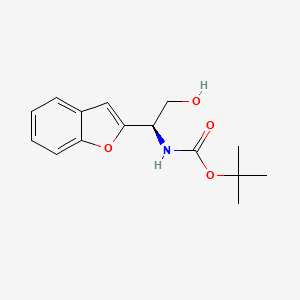
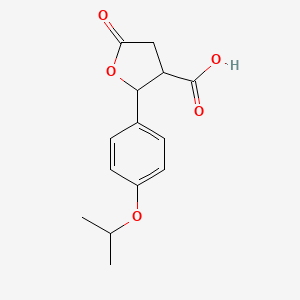

![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
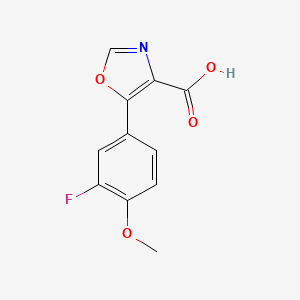
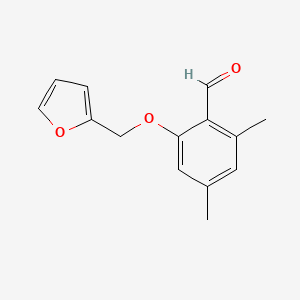
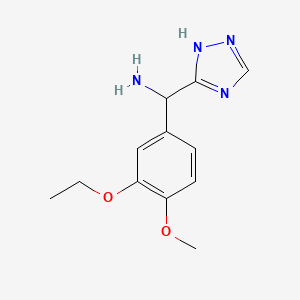
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
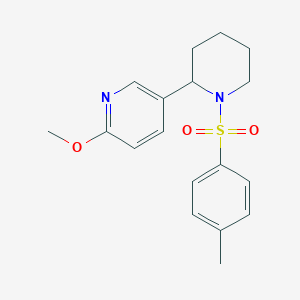
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
